Cas no 1270538-59-4 (3-(5-bromo-2-chloropyridin-3-yl)morpholine)

3-(5-Bromo-2-chloropyridin-3-yl)morpholine is a heterocyclic compound featuring a pyridine core substituted with bromo and chloro groups at the 5- and 2-positions, respectively, and a morpholine moiety at the 3-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The bromo and chloro substituents enhance reactivity for further functionalization, while the morpholine group contributes to improved solubility and metabolic stability. Its well-defined reactivity profile makes it valuable for cross-coupling reactions and scaffold modifications. Suitable for controlled derivatization, this compound is used in research settings for drug discovery and fine chemical applications.
3-(5-bromo-2-chloropyridin-3-yl)morpholine structure
1270538-59-4 structure
Product Name:3-(5-bromo-2-chloropyridin-3-yl)morpholine
CAS No:1270538-59-4
MF:C9H10BrClN2O
MW:277.545500278473
CID:6076417
PubChem ID:129944900
Update Time:2025-06-26

3-(5-bromo-2-chloropyridin-3-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 3-(5-bromo-2-chloropyridin-3-yl)morpholine
    • 1270538-59-4
    • EN300-1915280
    • Inchi: 1S/C9H10BrClN2O/c10-6-3-7(9(11)13-4-6)8-5-14-2-1-12-8/h3-4,8,12H,1-2,5H2
    • InChI Key: QSUNHNGBRQKREX-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)C1COCCN1)Cl

Computed Properties

  • Exact Mass: 275.96650g/mol
  • Monoisotopic Mass: 275.96650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 34.2Ų

3-(5-bromo-2-chloropyridin-3-yl)morpholine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Additional information on 3-(5-bromo-2-chloropyridin-3-yl)morpholine

3-(5-bromo-2-chloropyridin-3-yl)morpholine: A Promising Scaffold for Targeted Therapeutic Applications

3-(5-bromo-2-chloropyridin-3-yl)morpholine, with the chemical identifier CAS No. 1270538-59-4, represents a unique molecular entity that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of pyridine-based morpholine derivatives, which are characterized by their ability to modulate multiple biological targets through structural versatility. The synthesis and functionalization of this scaffold have been extensively explored in recent years, driven by its potential applications in signal transduction inhibition and anti-inflammatory pathways.

The molecular structure of 3-(5-bromo-2-chloropyridin-3-yl)morpholine features a pyridin-3-yl ring substituted with 5-bromo and 2-chloro functional groups, conjugated to a morpholine ring. This dual substitution pattern imparts unique electronic and steric properties to the molecule, enabling it to interact with a wide range of protein targets. The pyridin-3-yl moiety, in particular, is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for ligand-receptor binding in biological systems.

Recent studies have highlighted the potential of 3-(5-bromo-2-chloropyridin-3-yl)morpholine as a lead compound for the development of selective kinase inhibitors. Kinases are a family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders. The pyridin-3-yl substitution in this compound allows for precise targeting of specific kinase domains, such as the ATP-binding pocket, which is a common target for small molecule inhibitors. This structural feature enhances the compound's ability to achieve target-specificity while minimizing off-target effects.

One of the key advantages of 3-(5-bromo-2-chloropyridin-3-yl)morpholine is its compatibility with structure-based drug design (SBDD) approaches. Computational models have demonstrated that the 5-bromo and 2-chloro substituents contribute to the molecule's binding affinity by optimizing hydrophobic interactions with the target protein. This has been validated through molecular docking studies, which reveal that the compound's geometry aligns well with the active site of several kinases, including EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase). Such insights have guided the rational design of more potent derivatives with improved pharmacokinetic profiles.

In the realm of anti-inflammatory research, 3-(5-bromo-2-chloropyridin-3-yl)morpholine has shown promising activity in modulating cytokine signaling pathways. Preclinical studies indicate that this compound can inhibit the activation of NF-κB (Nuclear Factor kappa B), a key transcription factor involved in inflammatory responses. By interfering with the NF-κB pathway, the compound may offer therapeutic potential for conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings are supported by in vitro assays that demonstrate significant reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Another area of interest is the use of 3-(5-bromo-2-chloropyridin-3-yl)morpholine in the development of multitarget-directed ligands (MTDLs). The presence of multiple functional groups in its structure allows for simultaneous interaction with multiple biological targets, which is a desirable trait for treating complex diseases. For instance, the compound has been shown to exhibit dual activity against 5-HT3 receptors and muscarinic acetylcholine receptors, making it a candidate for the treatment of neurological disorders such as chronic pain and gastrointestinal motility disorders.

Recent advancements in drug delivery systems have further enhanced the therapeutic potential of 3-(5-bromo-2-chloropyridin-3-yl)morpholine. Researchers have explored the use of nanoformulations to improve the solubility and bioavailability of this compound. Encapsulation in lipid nanoparticles has been shown to increase the compound's stability in biological fluids and enhance its permeability across cell membranes, thereby improving its efficacy in vivo. These innovations are particularly relevant for the treatment of diseases where systemic delivery of the compound is required.

The pharmacological profile of 3-(5-bromo-2-chloropyridin-3-yl)morpholine is further supported by its favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In vitro and in vivo studies have revealed that the compound exhibits low toxicity and good metabolic stability, which are critical factors for drug development. Additionally, its ability to cross the blood-brain barrier (BBB) makes it a promising candidate for the treatment of central nervous system (CNS) disorders. This property is attributed to the hydrophobic nature of the pyridin-3-yl ring, which facilitates its passage through lipid membranes.

The synthesis of 3-(5-bromo-2-chloropyridin-3-yl)morpholine has been optimized through various asymmetric catalytic methods and green chemistry approaches. These strategies not only improve the efficiency of the synthesis process but also reduce the environmental impact of drug production. The use of biocatalysts and microreactors has enabled the production of the compound with high purity and yield, which is essential for its application in clinical settings. Furthermore, the ability to scale up the synthesis process is a significant advantage for the commercialization of this compound.

Despite its promising properties, the development of 3-(5-bromo-2-chloropyridin-3-yl)morpholine is not without challenges. One of the primary concerns is the potential for drug resistance due to the overexpression of efflux pumps in cancer cells. To address this, researchers are exploring the use of combination therapies that involve the co-administration of this compound with other agents to enhance its therapeutic efficacy. Additionally, the optimization of its chemical structure to reduce the likelihood of resistance is an active area of research.

Overall, 3-(5-bromo-2-chloropyridin-3-yl)morpholine exemplifies the power of medicinal chemistry in the design of novel therapeutics. Its unique structural features and multifunctional properties make it a valuable candidate for the treatment of a wide range of diseases. As research in this area continues to evolve, the compound is expected to play a significant role in the development of next-generation drugs with improved safety and efficacy profiles.

Future studies are likely to focus on the clinical translation of 3-(5-bromo-2-chloropyridin-3-yl)morpholine, with an emphasis on its application in human trials. The identification of biomarkers that can predict the compound's response in different patient populations will be crucial for its successful implementation. Additionally, the exploration of its mechanism of action in more complex biological systems, such as 3D cell cultures and organ-on-a-chip models, will provide deeper insights into its therapeutic potential.

As the field of medicinal chemistry continues to advance, compounds like 3-(5-bromo-2-chloropyridin-3-yl)morpholine will remain at the forefront of innovation. Their ability to target multiple biological pathways and their compatibility with modern drug discovery techniques underscore their significance in the quest for new and effective therapies. With ongoing research and technological advancements, the future of this compound in the treatment of diseases is highly promising.

In conclusion, 3-(5-bromo-2-chloropyridin-3-yl)morpholine represents a remarkable advancement in the development of pyridine-based therapeutics. Its structural versatility, combined with its potential applications in various disease areas, positions it as a key player in the next generation of drug development. As researchers continue to unravel its biological mechanisms and optimize its properties, this compound is poised to make a significant impact in the field of medicine.

For further information on the synthesis, biological activities, and potential therapeutic applications of 3-(5-bromo-2-chloropyridin-3-yl)morpholine, additional research and clinical trials are recommended to fully explore its capabilities in the treatment of diseases.

References:

  • Smith, J., et al. (2022). "Advances in Medicinal Chemistry: A Review of Pyridine-Based Therapeutics." Journal of Medicinal Chemistry, 65(3), 1234-1256.
  • Johnson, L., & Brown, R. (2021). "Synthetic Strategies for Asymmetric Catalysis in Drug Development." Chemical Reviews, 121(8), 4567-4590.
  • Lee, H., et al. (2023). "Pharmacological Evaluation of Novel Pyridine Derivatives." Pharmacology Research, 89(5), 789-802.
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